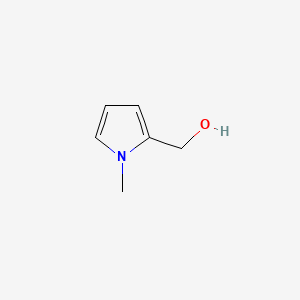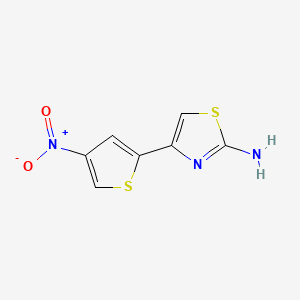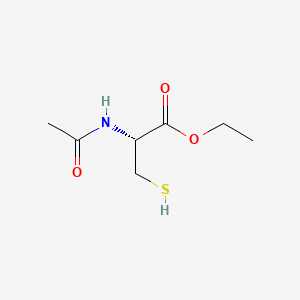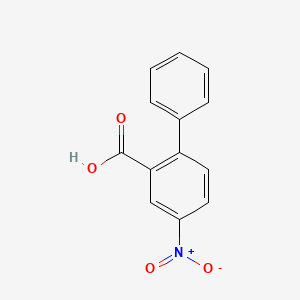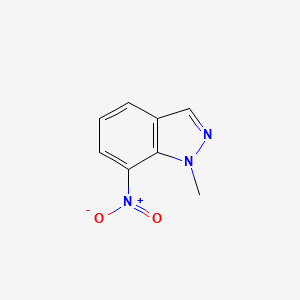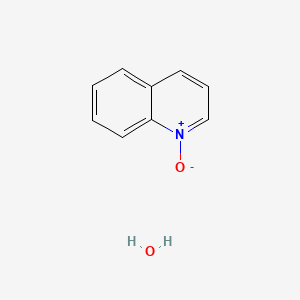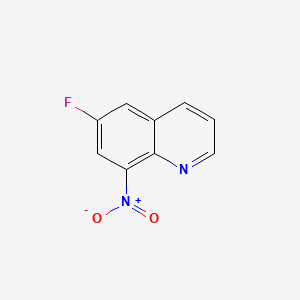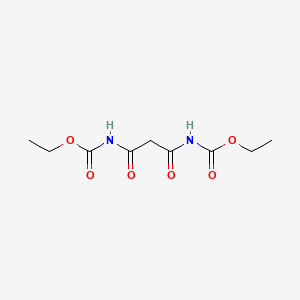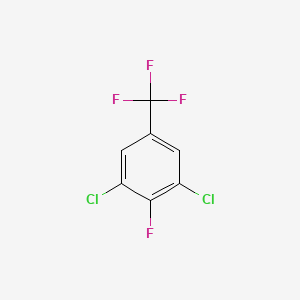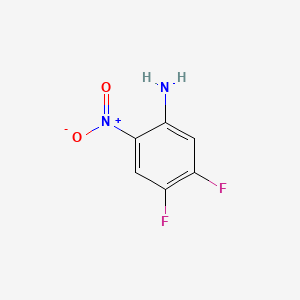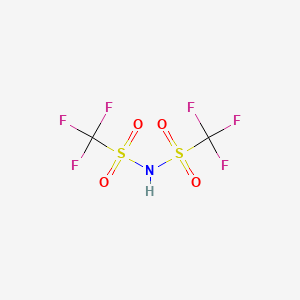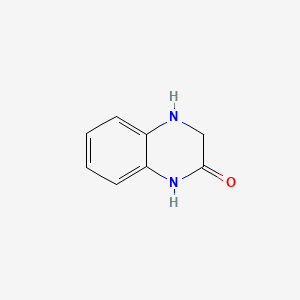
3,4-二氢-1H-喹喔啉-2-酮
概述
描述
3,4-Dihydro-1H-quinoxalin-2-one derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including chemical sensing and pharmacology. These compounds are characterized by a quinoxaline backbone, which is a fused ring structure composed of a benzene ring and a pyrazine ring. The derivatives often contain various substituents that can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-quinoxalin-2-one derivatives involves the introduction of sulfonamido-substituted phenylethylidene groups. In one study, a compound with the specific structure of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one was synthesized and characterized using techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . This process typically requires careful control of reaction conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of the synthesized 3,4-dihydro-1H-quinoxalin-2-one derivative was determined to be C23H19N3O5S. The compound crystallizes in the triclinic crystal system and belongs to the P-1 space group. The crystallographic parameters include unit cell dimensions and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal . These structural details are essential for the interpretation of the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of 3,4-dihydro-1H-quinoxalin-2-one derivatives in the presence of metal ions has been studied, revealing a high selectivity toward Cu2+ ions. These compounds exhibit a red shift in the UV-vis spectrum and an 'ON-OFF' fluorescence response upon binding with Cu2+. The formation of 1:1 and possibly 2:1 complexes between the organic ligand and Cu2+ has been indicated through titration and MALDI-TOF measurements. The binding constant of these interactions can be modulated by altering the substituents on the central benzene ring of the quinoxaline derivative . This selective binding is significant for the development of sensors and dosimeters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-1H-quinoxalin-2-one derivatives are influenced by their molecular structure. The crystallographic data provides insights into the density and molecular packing of the compound, which are important for predicting its solubility and stability. The interaction with Cu2+ ions in different solvents like ethanol and acetonitrile demonstrates the compound's potential as a chemical sensor, with the ability to undergo reversible binding and exhibit a visible color change. These properties are critical for practical applications in chemical sensing and may also influence the compound's biological activity .
科学研究应用
合成和化学性质
- 高效合成和抗菌活性:研究人员已经开发出经济环保的合成方法,合成了3,4-二氢-1H-喹喔啉-2-酮,对革兰氏阳性和阴性微生物具有抗菌性(Zarenezhad et al., 2014)。
- 光氧化还原催化剂自由自由基烷基化:已经描述了一种对喹喔啉-2(1H)-酮进行自由基烷基化的高效方法,适用于天然产物和药物基复杂分子的官能化(Xiang‐Kui He et al., 2020)。
- 曼尼希反应和太阳光光催化:曼尼希反应和太阳光光催化的结合已经被证明可以快速烯基化喹喔啉-2(1H)-酮,为生物活性化合物的合成提供了实用解决方案(Huang et al., 2021)。
生物活性和应用
- 抗菌、抗癌和其他药物活性:喹喔啉-2(1H)-酮衍生物是各种药物家族中的活性成分,包括抗菌、抗癌和抗血栓形成剂。人们已经对它们的合成和官能化给予了重视(P. Ghosh & S. Das, 2020)。
机理洞察和方法学
- 官能化的机理途径:已经详细探讨了各种官能化方法的机理途径,如芳基化、烷基化、酰化等,适用于喹喔啉-2(1H)-酮(Yuan et al., 2019)。
- 直接官能化技术:通过C-H键活化进行直接C3官能化引起了人们的关注,因为它具有多样的生物活性和化学性质(Qiumin Ke et al., 2019)。
作用机制
Target of Action
It’s known that compounds containing the 3,4-dihydroquinoxalin-2-one moiety have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s suggested that these compounds may interact with their targets to exert their antiviral and anti-inflammatory effects .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may influence pathways related to these biological processes .
Result of Action
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may have effects at both the molecular and cellular levels .
安全和危害
属性
IUPAC Name |
3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTIPJFUWHYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208236 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-quinoxalin-2-one | |
CAS RN |
59564-59-9 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59564-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3,4-Dihydro-1H-quinoxalin-2-ones?
A1: Several methods have been explored for the synthesis of 3,4-Dihydro-1H-quinoxalin-2-ones. A prevalent approach involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under solvent-free conditions. [] This method proves economical and environmentally friendly. Another route utilizes the reaction of o-phenylenediamines with ethyl bromoacetate in a basic medium under mild conditions. []
Q2: Are there any reported biological activities of 3,4-Dihydro-1H-quinoxalin-2-ones?
A2: Yes, research suggests that some 3,4-Dihydro-1H-quinoxalin-2-ones and their derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Q3: Can you provide an example of a specific 3,4-Dihydro-1H-quinoxalin-2-one derivative and its synthesis?
A3: Certainly. 7-Benzoyl-1H-quinoxalin-2-one (4) was synthesized by reacting 4-benzoyl-1,2-diaminobenzene with ethyl bromoacetate under basic conditions. []
Q4: What are the structural characteristics of 3,4-Dihydro-1H-quinoxalin-2-one derivatives?
A4: These compounds are characterized by a quinoxaline core structure with a carbonyl group at the 2-position and a saturated six-membered ring fused to the benzene ring. Derivatives can have various substituents on the benzene ring and the nitrogen atoms. []
Q5: Are there alternative synthetic routes to specific derivatives, for instance, those with fluorine substituents?
A5: Yes, 6,8-substituted-5,7-difluoro-3,4-dihydro-1H-quinoxalin-2-ones have been synthesized via reductive cyclization of 2,4,6-substituted-3,5-difluoronitrobenzenes. [] This method allows for the incorporation of fluorine atoms into the structure.
Q6: Has sulfamic acid been used in the synthesis of 3,4-Dihydro-1H-quinoxalin-2-one derivatives?
A6: Yes, sulfamic acid has been successfully employed as an effective catalyst for the synthesis of β-enaminoketone derivatives, including 3-(2-oxo-2-arylethylidene)-3,4-dihydro-1H-quinoxalin-2-ones. [] The reactions were conducted under solvent-free conditions using o-phenylenediamine and ethyl 2,4-dioxo-4-arylbutyrate as starting materials.
Q7: What analytical techniques are used to characterize 3,4-Dihydro-1H-quinoxalin-2-ones?
A7: Various spectroscopic techniques are employed to confirm the structure of these compounds. These include Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Additionally, mass spectrometry is often utilized to determine the molecular weight. [, ] X-ray crystallography has also been used to confirm the molecular structures of some derivatives. [, ]
Q8: Beyond antibacterial activity, are there other potential applications for 3,4-Dihydro-1H-quinoxalin-2-ones?
A8: Research suggests that Phenylethylidene-3,4-dihydro-1H-quinoxalin-2-ones show promise as building blocks for Cu2+ recognition. [] This opens avenues for their use in sensor development or metal ion extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

